Tetramethylammonium trifluoromethanethiolate is an organosulfur compound with the molecular formula CHFNS and a CAS number of 515823-30-0. This compound consists of a tetramethylammonium cation paired with a trifluoromethanethiolate anion. It appears as a white, hygroscopic powder that is soluble in polar solvents such as acetonitrile but insoluble in dichloromethane . The presence of trifluoromethyl groups contributes to its unique chemical properties, making it an interesting subject of study in various fields.
There is no current information available on the specific mechanism of action of TMT.
The synthesis of tetramethylammonium trifluoromethanethiolate typically involves the reaction of tetramethylammonium hydroxide with trifluoromethanethiol. This method has been optimized to yield high purity and good yields of the desired compound. Alternative methods may include the use of other ammonium salts or variations in reaction conditions to enhance efficiency .
Tetramethylammonium trifluoromethanethiolate has several applications, particularly in synthetic chemistry:
Interaction studies involving tetramethylammonium trifluoromethanethiolate primarily focus on its reactivity with various metal ions and organic substrates. These interactions can lead to the formation of novel complexes that exhibit unique properties, potentially useful in catalysis and materials science. Further research is required to fully understand these interactions and their implications.
Several compounds share similarities with tetramethylammonium trifluoromethanethiolate, particularly those containing sulfur and fluorine functionalities. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tetramethylammonium thiolate | CHNS | Contains sulfur without fluorination |
Trifluoromethanethiol | CFSH | Simple thiol compound, lacks ammonium group |
Dimethyl sulfoxide | CHOS | Solvent and reagent, contains sulfur |
Sodium trifluoromethanethiolate | NaSCF | Sodium salt form, used in similar reactions |
Tetramethylammonium trifluoromethanethiolate is unique due to its combination of a quaternary ammonium cation and a trifluoromethanethiolate anion, which imparts distinct solubility and reactivity properties not found in simpler thiol or thiolate compounds.
The evolution of nucleophilic trifluoromethylthiolation reagents reflects a shift from metal-coordinated complexes to air-stable ionic salts. Early methodologies relied on copper(I) or silver(I) thiocyanate complexes (e.g., CuSCF₃, AgSCF₃), which suffered from moisture sensitivity, limited solubility, and stoichiometric metal waste. These challenges impeded large-scale applications in pharmaceutical and agrochemical synthesis.
The breakthrough came with the introduction of tetramethylammonium trifluoromethanethiolate, which circumvented metal dependencies by leveraging the stability of quaternary ammonium cations. As a bench-stable solid, this reagent facilitated direct SCF₃⁻ transfer without requiring inert atmospheres or specialized handling. Its development paralleled the broader trend toward shelf-stable electrophilic trifluoromethylating agents, such as Umemoto and Togni reagents, but with a focus on nucleophilic pathways. The reagent’s compatibility with polar aprotic solvents like acetonitrile and dichloromethane further enhanced its utility in diverse reaction systems.
The synthesis of tetramethylammonium trifluoromethanethiolate involves a two-step sequence starting from thiophosgene (Cl₂C=S) and tetramethylammonium fluoride ((CH₃)₄N⁺F⁻). In the first step, thiophosgene reacts with hydrogen fluoride (HF) to form trifluoromethanesulfenyl chloride (ClSCF₃), a key intermediate:
$$
\text{Cl}2\text{C=S} + 3\text{HF} \rightarrow \text{ClSCF}3 + 2\text{HCl}
$$
Subsequent metathesis with tetramethylammonium fluoride yields the target compound:
$$
\text{ClSCF}3 + (\text{CH}3)4\text{N}^+\text{F}^- \rightarrow (\text{CH}3)4\text{N}^+\text{SCF}3^- + \text{ClF}
$$
This pathway capitalizes on the strong nucleophilicity of fluoride ions, which displace chloride from ClSCF₃. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or diethyl ether to minimize hydrolysis. Critical to the process is the rigorous exclusion of moisture, as SCF₃⁻ is prone to oxidation under acidic conditions.
Scaling up tetramethylammonium trifluoromethanethiolate synthesis presents three primary challenges: (1) controlling exothermicity during HF addition, (2) ensuring consistent purity amid hygroscopic by-products, and (3) optimizing solvent recovery.
Table 1: Solvent Systems for Large-Scale Synthesis
Solvent | Boiling Point (°C) | Dielectric Constant | By-Product Solubility |
---|---|---|---|
Tetrahydrofuran | 66 | 7.6 | Low |
Acetonitrile | 82 | 37.5 | Moderate |
Dichloromethane | 40 | 8.9 | High |
Polar aprotic solvents like acetonitrile enhance reagent solubility but require careful temperature control to prevent side reactions. Dichloromethane, despite its low boiling point, facilitates easy removal of ClF via distillation. Recent advances employ mixed-solvent systems (e.g., THF/CH₃CN) to balance reactivity and purification efficiency. For instance, a 3:1 v/v THF/CH₃CN mixture reduces reaction time by 30% compared to single-solvent protocols.
Precipitation of by-products remains a bottleneck. Introducing hexane post-reaction precipitates Ag₂S and (Me₄N)HF₂, allowing filtration-free isolation of the product. However, residual solvent traces necessitate additional drying steps under vacuum, which can degrade SCF₃⁻ if temperatures exceed 40°C.